4-Nitrochrysene

synthetic chemistry nitro-PAH synthesis isomer accessibility

Researchers often confuse 4-nitrochrysene with its isomer 6-nitrochrysene (CAS 7496-02-8), leading to irreproducible results. 4-NC (CAS 89455-16-3) is the authentic 4-nitro positional isomer, essential as a reference standard for isomer-specific nitro-PAH analysis. - Verify CAS 89455-16-3 on the certificate of analysis to ensure procurement of the correct isomer. - Use as a chromatographic reference standard to differentiate from 6-NC in environmental source apportionment studies. - Suitable as a negative control in structure-activity relationship (SAR) studies of nitrochrysene carcinogenicity.

Molecular Formula C18H11NO2
Molecular Weight 273.3 g/mol
CAS No. 89455-16-3
Cat. No. B14379123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrochrysene
CAS89455-16-3
Molecular FormulaC18H11NO2
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C18H11NO2/c20-19(21)17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-11H
InChIKeyUIXODYUOGZNODG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrochrysene – Identity and Analytical Profile


4-Nitrochrysene (4-NC; CAS 89455-16-3) is a mononitro-substituted polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C₁₈H₁₁NO₂ and a molecular weight of 273.29 g/mol [1]. The compound belongs to the nitroarene class of environmental contaminants that are formed during incomplete combustion processes. Unlike the extensively studied isomer 6-nitrochrysene (6-NC; CAS 7496-02-8), 4-NC has remained poorly characterized due to synthetic inaccessibility and persistent confusion between the two isomers in regulatory and analytical databases [2]. This compound is offered commercially by a limited number of specialty chemical suppliers for research purposes only.

4-Nitrochrysene – Isomer Differentiation


Although 4-nitrochrysene and 6-nitrochrysene share the same molecular formula (C₁₈H₁₁NO₂) and are sometimes listed as synonyms in regulatory databases [1], they are distinct positional isomers whose chemical, biological, and analytical properties diverge sharply. The position of the nitro substituent determines the compound's synthetic accessibility, metabolic activation pathways, DNA-adduct formation profiles, and carcinogenic potency [2]. Critically, 4-NC and 6-NC possess distinct CAS registry numbers (89455-16-3 vs. 7496-02-8), meaning they are uniquely identified chemical entities under chemical inventory regulations worldwide . Ordering one isomer under the assumption that it is equivalent to the other can lead to irreproducible research results, incorrect analytical calibration, or unexpected biological outcomes.

4-Nitrochrysene – Differentiation Evidence


Synthesis Feasibility via Amino Oxidation

In the only comprehensive head-to-head synthetic study of mononitrochrysene isomers, El-Bayoumy et al. (1992) reported the successful synthesis of 1-nitrochrysene (1-NC), 2-nitrochrysene (2-NC), and 3-nitrochrysene (3-NC) by mCPBA oxidation of their corresponding aminochrysene precursors. However, efforts to synthesize 4-NC and 5-nitrochrysene (5-NC) from 4- and 5-aminochrysene via the same route were unsuccessful [1]. In contrast, 6-nitrochrysene is synthesizable via multiple established routes, including direct nitration of chrysene with nitric acid in acetic acid, and is commercially available as a certified reference material from multiple suppliers. The synthetic inaccessibility of 4-NC has meant that it could not be included in the tumorigenicity bioassay, leaving a critical data gap for this isomer.

synthetic chemistry nitro-PAH synthesis isomer accessibility

Tumorigenicity in Newborn Mouse Assay

In the newborn mouse assay, 6-nitrochrysene administered at a total dose of 100 nmol/mouse (i.p. injection on days 1, 8, and 15 of life) induced significant incidences and multiplicities of lung tumors in both sexes, and liver tumors in males specifically. In contrast, the isomers 1-NC, 2-NC, and 3-NC at the same dose (100 nmol/mouse) showed lung and liver tumor induction that was not significantly different from DMSO-treated vehicle controls [1]. 4-NC and 5-NC could not be evaluated in this assay because they could not be synthesized. This establishes a clear structure-tumorigenicity relationship wherein only nitro substitution at the 6-position of chrysene confers strong carcinogenic activity in this model, while substitution at positions 1, 2, or 3 renders the molecule inactive at the tested dose.

chemical carcinogenesis newborn mouse assay structure-activity relationship

Regulatory Identity: OEHHA Synonym Hazard

The California Office of Environmental Health Hazard Assessment (OEHHA) database entry for 6-nitrochrysene (CAS 7496-02-8) explicitly lists '4-Nitrochrysene' as a synonym [1]. This regulatory treatment creates a critical procurement hazard: a researcher or procurement officer searching for or ordering '4-Nitrochrysene' may inadvertently receive or be directed to 6-nitrochrysene, which carries well-characterized carcinogenic potency values (Inhalation Unit Risk = 1.1 × 10⁻² (μg/m³)⁻¹; Oral Slope Factor = 1.2 × 10² (mg/kg-day)⁻¹) and is listed under California Proposition 65 as a chemical known to cause cancer. In contrast, the authentic 4-nitrochrysene (CAS 89455-16-3) has no such cancer potency values assigned, and its safety profile is largely undefined [2].

regulatory compliance chemical inventory management CAS number verification

Diesel Exhaust Biomarker Status

Zwirner-Baier and Neumann (1999) selected five polycyclic mononitroarenes as biomarkers of diesel exhaust exposure: 1-nitropyrene, 2-nitrofluorene, 3-nitrofluoranthene, 9-nitrophenanthrene, and 6-nitrochrysene. 4-Nitrochrysene was not included among the diesel exhaust biomarker candidates in this study, nor was it detected above analytical limits in the blood samples from occupationally exposed bus garage workers or control populations [1]. The IARC Monographs Volume 105 further confirms 6-nitrochrysene as one of the nitroarenes evaluated for carcinogenicity in diesel engine exhaust, while 4-nitrochrysene is notably absent from the list of evaluated nitroarenes [2]. This establishes 6-NC as an environmental exposure-relevant compound and 4-NC as environmentally negligible in the context of diesel exhaust biomonitoring.

biomonitoring diesel exhaust occupational exposure nitro-PAH biomarkers

4-Nitrochrysene – Application Scenarios


Negative Control for Carcinogenesis Studies

Because 4-NC lacks the potent tumorigenicity associated with 6-NC in the newborn mouse assay (and has no tumorigenicity data at all due to synthetic inaccessibility at the time of the only comparative study), it can serve as a positional isomer negative control. Researchers investigating the structural determinants of nitrochrysene carcinogenicity can use 4-NC to demonstrate that nitro substitution at the 4-position does not confer the same biological activity as substitution at the 6-position [1].

Environmental Source Apportionment

The environmental formation pathways of nitrochrysene isomers are distinct: 6-NC is formed via heterogeneous nitration of parent chrysene on particle surfaces and is a confirmed diesel exhaust biomarker, while the formation mechanism and environmental abundance of 4-NC remain poorly characterized [2]. Environmental analytical laboratories studying isomer-specific nitro-PAH profiles in ambient particulate matter can procure 4-NC as a reference standard to differentiate it from 6-NC in chromatographic analyses, ensuring accurate isomer identification in source apportionment studies.

Regulatory Compliance: Inventory and SDS Verification

Given that OEHHA lists '4-Nitrochrysene' as a synonym for 6-nitrochrysene, procurement officers and laboratory safety managers must verify the CAS number on the certificate of analysis. The authentic CAS 89455-16-3 compound has no assigned cancer potency values, no Proposition 65 listing, and limited hazard data, whereas CAS 7496-02-8 carries quantified inhalation and oral cancer potency factors [3]. This scenario applies to any organization maintaining chemical inventories subject to California Proposition 65, REACH, or similar regulatory frameworks.

Custom Synthesis Feasibility for SAR Studies

The documented failure to synthesize 4-NC via the standard mCPBA oxidation route from 4-aminochrysene [1] means that any research program requiring multi-milligram quantities of authentic 4-NC must budget for custom synthesis development. This compound is appropriate only for well-funded SAR programs that have the synthetic chemistry capability to develop alternative synthetic routes (e.g., directed ortho-metalation or transition-metal-catalyzed nitration) and that specifically require the 4-nitro positional isomer for mechanistic hypothesis testing.

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